
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide” is a chemical compound. It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied. In the molecule, the benzene ring, the F atom, and the O atom of the dihydropyran ring are essentially coplanar, with an r.m.s. deviation of 0.007 Å. The dihydropyran ring is in a half-chair conformation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed. The compound has a molecular weight of 228.65 g/mol, a topological polar surface area of 26.3 Ų, and a complexity of 247 .
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
- A study focused on the synthesis of benzothiazolinone acetamide analogs, including compounds related to "2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide", demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, these compounds exhibited significant non-linear optical (NLO) activity, indicating potential applications in optical and photonic devices. Molecular docking with Cyclooxygenase 1 (COX1) suggested potential bioactivity, highlighting the multifaceted applications of these compounds in both material science and biology (Mary et al., 2020).
Structure-Activity Relationships in Medicinal Chemistry
- Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored modifications to benzothiazole acetamides, revealing insights into improving metabolic stability for therapeutic applications. This study underscores the importance of chemical structure in the development of potent inhibitors with desirable pharmacokinetic properties, although not directly related to "this compound", it showcases the broader context of acetamide derivatives in drug discovery (Stec et al., 2011).
Thrombin Inhibition
- A study on 2-(2-chloro-6-fluorophenyl)acetamides, closely related in structure to the compound of interest, revealed these derivatives as potent thrombin inhibitors. This highlights the therapeutic potential of chloro-fluoroacetamide derivatives in anticoagulant therapy and cardiovascular disease management (Lee et al., 2007).
Synthesis and Crystal Structure Analysis
- The synthesis and structural determination of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, although not the exact compound , demonstrate the methodologies applicable for synthesizing and characterizing complex acetamide derivatives. These techniques are crucial for the development of new materials and pharmaceuticals (Ping, 2007).
Development of a Scaleable Synthesis
- The development of scalable synthesis methods for thrombin inhibitors based on 3-aminopyrazinone acetamide highlights the importance of efficient, safe, and scalable chemical processes in the pharmaceutical industry. This research addresses challenges in the synthesis of complex molecules, providing a foundation for the production of medications at an industrial scale (Ashwood et al., 2004).
properties
IUPAC Name |
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZOTDJZMECRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536679.png)
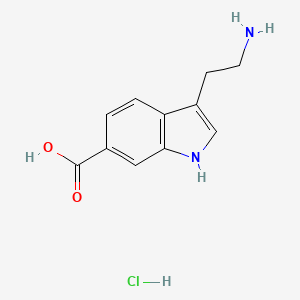
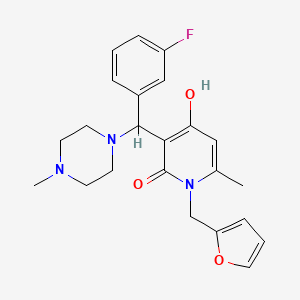

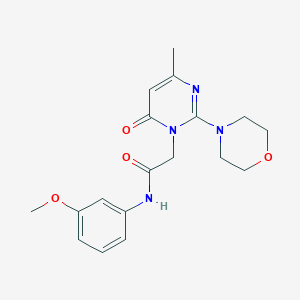
![Pyrazin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2536685.png)

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
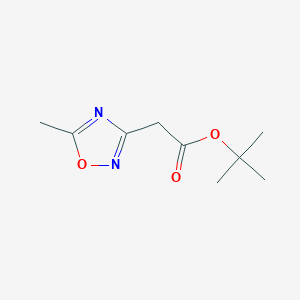
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
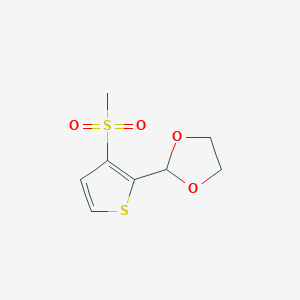
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)
![N-(3,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2536702.png)